Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
Description
Historical Context and Evolution of Pseudoprolines in Chemical Synthesis
The development of pseudoproline dipeptides represents a significant milestone in the field of synthetic peptide chemistry, specifically addressing persistent challenges in Fmoc-based solid-phase peptide synthesis (SPPS). chempep.com Before their introduction, the synthesis of long or complex peptides was frequently hindered by issues of low solvation of the growing peptide chain and the limited solubility of protected peptide fragments. wikipedia.orgthieme-connect.de This often led to peptide aggregation, primarily through the formation of intermolecular β-sheet structures, which in turn caused incomplete coupling reactions and diminished yields. chempep.comwikipedia.org
In the mid-1990s, the concept of pseudoprolines was introduced as a novel strategy to overcome these limitations. peptide.com First described by Mutter and his colleagues in 1995 and 1996, pseudoprolines were presented as a solubilizing, structure-disrupting protection technique. chempep.compeptide.comacs.org The core innovation involved the temporary and reversible modification of serine (Ser), threonine (Thr), or cysteine (Cys) residues. chempep.comwikipedia.org By reacting the amino acid with an aldehyde or ketone, a five-membered oxazolidine (B1195125) (for Ser/Thr) or thiazolidine (B150603) (for Cys) ring is formed, creating a proline-like structure, hence the name "pseudoproline" (ψ-Pro). chempep.comwikipedia.orgiris-biotech.de
Initially, coupling amino acids directly to a pseudoproline monomer proved challenging due to the steric hindrance and reduced nucleophilicity of the nitrogen atom within the ring system. wikipedia.orgpeptide.comiris-biotech.de This led to the evolution of using pre-formed dipeptide building blocks, which circumvented the difficult acylation step and streamlined their incorporation into peptide chains. wikipedia.orgpeptide.comsigmaaldrich.com These dipeptides have since become standard, indispensable tools for synthesizing "difficult" peptide sequences. peptide.comiris-biotech.de
Role of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH as a Specialized Dipeptide Unit
This compound is a highly specialized dipeptide building block designed for use in Fmoc-based SPPS. sigmaaldrich.com Its structure is tailored for the specific purpose of incorporating a Lysine-Threonine sequence into a peptide chain while simultaneously preventing synthesis-related aggregation problems associated with this motif. sigmaaldrich.com
The compound's architecture consists of several key components:
Fmoc Group : The fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus serves as the temporary protecting group, which is cleaved at each step of the synthesis to allow for chain elongation.
Lys(Boc) Residue : The lysine (B10760008) residue's side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This provides orthogonal protection that is stable during the Fmoc-deprotection steps but is removed during the final acid cleavage.
Thr(Psi(Me,Me)pro) Residue : The threonine residue is modified into a dimethylpseudoproline. This oxazolidine ring, formed from the threonine backbone and side chain, is the key structure-disrupting element. sigmaaldrich.com
The primary role of this specific dipeptide is to overcome aggregation in sequences containing the Lys-Thr motif. sigmaaldrich.com It is supplied as a dipeptide to avoid the inefficient acylation of the sterically hindered nitrogen of the pseudoproline ring. wikipedia.orgsigmaaldrich.com This approach offers the added advantage of extending the peptide chain by two amino acids in a single coupling step. sigmaaldrich.com During the final cleavage from the solid support with TFA, the oxazolidine ring is hydrolyzed, regenerating the native threonine residue in the final peptide. sigmaaldrich.com Its use leads to higher quality and yields for complex peptides, making it an effective tool for the synthesis of biologically active peptides and other challenging sequences.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2S,4S)-4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoyl)-2,2-dimethyloxazolidine-4-carboxylic acid | |
| Molecular Formula | C₃₃H₄₃N₃O₈ | sigmaaldrich.com |
| Molecular Weight | 609.71 g/mol | sigmaaldrich.com |
| CAS Number | 911838-56-7 | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| Primary Application | Fmoc solid-phase peptide synthesis (SPPS) | sigmaaldrich.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | |
| Fluorenylmethyloxycarbonyl | Fmoc |
| Tert-butyloxycarbonyl | Boc |
| Serine | Ser |
| Threonine | Thr |
| Cysteine | Cys |
| Lysine | Lys |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDJVRHKPYPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Incorporation Methodologies in Solid Phase Peptide Synthesis Spps
Fundamental Principles of Fmoc-Based SPPS
Solid-phase peptide synthesis, a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. oup.combiosynth.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. oup.comdu.ac.in The most prevalent strategy, Fmoc-based SPPS, relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. du.ac.innih.govnih.gov
Orthogonal Protecting Group Strategies (Fmoc/tBu and Boc)
A key concept in SPPS is the use of orthogonal protecting groups, which are sets of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis. nih.goviris-biotech.denih.gov The most common orthogonal strategy in Fmoc SPPS is the Fmoc/tBu (tert-butyl) approach. iris-biotech.depeptide.com In this scheme:
Temporary Nα-protection: The Fmoc group is used to protect the alpha-amino group of the incoming amino acid. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deuci.edu
Permanent Side-Chain Protection: The reactive side chains of amino acids (e.g., the ε-amino group of lysine (B10760008) or the hydroxyl group of threonine) are protected with acid-labile groups, most commonly the tert-butyl (tBu) group or its derivatives. iris-biotech.depeptide.com These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is another acid-labile protecting group. In the context of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH, the Boc group protects the ε-amino group of the lysine residue. chemimpex.comchemicalbook.com Like the tBu group, it is removed during the final TFA cleavage step. peptide.com
This orthogonal combination ensures that the side-chain protecting groups remain intact during the iterative cycles of Fmoc deprotection and coupling, preventing unwanted side reactions. iris-biotech.depeptide.com
| Protecting Group | Function | Cleavage Condition |
| Fmoc | Temporary Nα-amino group protection | 20% Piperidine in DMF |
| tBu | Permanent side-chain protection (e.g., for Thr, Asp, Glu) | 95% Trifluoroacetic Acid (TFA) |
| Boc | Permanent side-chain protection (e.g., for Lys, Trp) | 95% Trifluoroacetic Acid (TFA) |
Resin Selection and Linker Chemistry for Pseudoproline Integration
The choice of solid support (resin) and the linker that attaches the peptide to it is critical for a successful synthesis. biosynth.comappliedpolytech.com The resin must be physically stable and swell appropriately in the solvents used for synthesis to allow for efficient diffusion of reagents. biosynth.comiris-biotech.de For the synthesis of peptides containing pseudoproline dipeptides, which are often employed to overcome aggregation in "difficult sequences," the selection of the resin is particularly important. chempep.comnih.gov
Low-Aggregation Resins: Resins like 2-chlorotrityl or ChemMatrix are often preferred when incorporating pseudoproline dipeptides. chempep.com These resins can help to minimize inter-chain aggregation of the growing peptide, a problem that pseudoprolines are designed to mitigate.
PEG-Based Resins: Polyethylene glycol (PEG)-based resins are also highly effective, especially for the synthesis of complex and long peptides in conjunction with pseudoprolines. chempep.comnih.gov The hydrophilic nature of PEG can improve the solvation of the peptide-resin complex, further reducing aggregation. nih.gov
Linker Chemistry: The linker determines the conditions required for the final cleavage of the peptide from the resin. For the synthesis of peptide acids, linkers like the Wang or 2-chlorotrityl chloride linkers are commonly used, as they are cleaved by TFA. du.ac.inappliedpolytech.com
The synergy between advanced resins and pseudoproline dipeptides has been shown to be effective in the synthesis of challenging peptides. chempep.com
Strategies for Introducing this compound
Direct Dipeptide Incorporation as a Preformed Building Block
The use of pseudoproline dipeptides is a powerful tool for enhancing synthetic efficiency in Fmoc SPPS. merckmillipore.com The oxazolidine (B1195125) ring, formed from the threonine residue, introduces a "kink" in the peptide backbone, similar to proline. chempep.com This conformational disruption breaks up the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis. chempep.commerckmillipore.com This leads to several benefits:
Simplified Purification: A cleaner crude product simplifies the subsequent purification by high-performance liquid chromatography (HPLC). merckmillipore.com
Enhanced Solubility: The disruption of secondary structures often leads to improved solubility of the peptide. chempep.com
The native threonine residue is regenerated from the pseudoproline during the final cleavage from the resin with TFA. sigmaaldrich.com
Optimization of Coupling Conditions for Pseudoproline Moieties
The incorporation of pseudoproline dipeptides like this compound can be achieved using standard coupling protocols in Fmoc SPPS. chempep.commerckmillipore.com However, optimization of coupling conditions is often necessary to ensure high efficiency, especially for challenging sequences.
Common coupling reagents used for pseudoproline dipeptides include: sigmaaldrich.commerckmillipore.com
Phosphonium Salts: Such as PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com
Aminium/Uronium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). sigmaaldrich.commerckmillipore.com
Carbodiimides: Such as DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole). sigmaaldrich.commerckmillipore.com
Generally, a 5-fold excess of the activated pseudoproline dipeptide is used, and coupling reactions are typically complete within one to two hours. sigmaaldrich.commerckmillipore.com The completeness of the coupling reaction can be monitored using qualitative tests like the Kaiser or TNBS test. merckmillipore.com
| Coupling Reagent Class | Examples |
| Phosphonium Salts | PyBOP® |
| Aminium/Uronium Salts | HBTU, HATU, TBTU |
| Carbodiimides (with additives) | DIC/HOBt |
Microwave-assisted peptide synthesis (MAPS) has emerged as a valuable technique to accelerate SPPS. sigmaaldrich.cncreative-peptides.com The application of microwave energy can significantly shorten the time required for both coupling and deprotection steps, leading to faster synthesis times and often purer crude peptides. sigmaaldrich.cncreative-peptides.comnih.gov
When synthesizing difficult sequences, the combination of pseudoproline dipeptides and microwave irradiation can be synergistic. sigmaaldrich.cn While pseudoprolines disrupt aggregation, the rapid and uniform heating provided by microwaves can further enhance the efficiency of coupling reactions. sigmaaldrich.cncreative-peptides.com Studies have shown that this combined approach can lead to dramatic improvements in synthetic efficiency for challenging peptides. sigmaaldrich.cn For instance, in the synthesis of a known difficult peptide, the incorporation of a pseudoproline dipeptide led to a significant increase in the yield of the desired product, and the use of microwave heating further accelerated the process. sigmaaldrich.cn However, optimization is still key, as some amino acid couplings, such as that of arginine, may require specific adjustments to the microwave parameters to achieve complete incorporation. sigmaaldrich.cn The total synthesis time for a long peptide was reduced from 162 hours using a standard strategy to 37.8 hours with a microwave-assisted strategy. nih.gov
Considerations for Steric Hindrance and Coupling Efficiency
The introduction of the bulky oxazolidine ring in the pseudoproline moiety can present steric challenges. Coupling directly to the nitrogen of the pseudoproline is often difficult and can result in low yields. peptide.com To circumvent this, pseudoprolines are almost exclusively used as pre-formed dipeptides, such as this compound. sigmaaldrich.comnih.gov This approach has the dual benefit of extending the peptide chain by two residues in a single coupling step while avoiding the sterically hindered coupling. sigmaaldrich.com
The incorporation of pseudoproline dipeptides generally leads to improved and more consistent reaction rates, which translates to higher yields and purities of the crude peptide product. merckmillipore.com For the synthesis of long peptides, the strategic placement of several pseudoproline units at regular intervals, typically every 5-6 residues, has proven to be highly effective. merckmillipore.com However, it is recommended to maintain a minimum of two residues between a pseudoproline and another pseudoproline or a native proline residue. merckmillipore.compeptide.com
| Factor | Recommendation | Rationale |
| Resin Substitution | Use resins with lower substitution levels (e.g., 0.2 - 0.3 mmol/g). merckmillipore.com | Higher substitution can increase steric hindrance and promote peptide aggregation. merckmillipore.com |
| Placement | Insert before hydrophobic regions. merckmillipore.compeptide.com | Disrupts the formation of aggregation-prone secondary structures. chempep.comwikipedia.org |
| Spacing | Optimal spacing of 5-6 residues between pseudoproline units. merckmillipore.com | Maintains the structure-disrupting effect throughout the peptide chain. |
| Proximity to Proline | Minimum of 2 residues between a pseudoproline and a proline. merckmillipore.compeptide.com | Avoids excessive kinking of the peptide backbone. |
Regeneration of Native Amino Acid Residues Post-Synthesis
A key advantage of using pseudoproline dipeptides is the straightforward regeneration of the native threonine residue upon completion of the peptide synthesis.
Acid-Labile Nature of the Oxazolidine Ring (TFA Cleavage)
The oxazolidine ring of the pseudoproline moiety is designed to be acid-labile. bachem.com During the final cleavage of the peptide from the resin, which is typically carried out using a strong acid cocktail containing trifluoroacetic acid (TFA), the oxazolidine ring is cleaved, restoring the original threonine residue. sigmaaldrich.comacs.org This process occurs concurrently with the removal of other acid-labile side-chain protecting groups. acs.org
Interestingly, while the oxazolidine ring is susceptible to acid, some studies have shown it can withstand treatment with 95% TFA under certain conditions, suggesting a more complex stability profile than initially understood. mdpi.com The deprotection time can be sequence-dependent, with some cysteine-containing pseudoproline peptides requiring several hours of TFA treatment for complete removal. nih.gov
Selective Deprotection Strategies for Lysine (Boc) and N-Alpha (Fmoc)
The this compound dipeptide utilizes two common protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the N-alpha amine and the acid-labile tert-butyloxycarbonyl (Boc) group for the lysine side chain. americanpeptidesociety.org This orthogonality is fundamental to SPPS.
The Fmoc group is removed at each cycle of peptide elongation using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). americanpeptidesociety.org The Boc group on the lysine side chain, along with the pseudoproline's oxazolidine ring, remains intact during these basic deprotection steps and is removed during the final TFA cleavage. americanpeptidesociety.orgresearchgate.net This ensures the integrity of the lysine side chain and the threonine residue until the final peptide is released from the solid support.
Control of Side Reactions During Pseudoproline-Mediated Synthesis
The use of pseudoproline dipeptides can also play a significant role in mitigating common side reactions encountered during SPPS.
Mitigation of Aspartimide Formation
Aspartimide formation is a notorious side reaction in peptide synthesis, particularly in sequences containing an aspartic acid residue followed by a small amino acid like glycine. iris-biotech.de This intramolecular cyclization can lead to a mixture of unwanted byproducts. iris-biotech.de The introduction of a pseudoproline dipeptide C-terminal to an aspartic acid residue can help prevent aspartimide formation. peptide.com The kink induced by the pseudoproline disrupts the peptide conformation required for the cyclization to occur. chempep.com However, some recent studies under flow chemistry conditions have suggested that in some contexts, pseudoprolines might catalyze rather than hinder aspartimide formation, indicating that the reaction conditions play a crucial role. mdpi.comnih.govresearchgate.net
| Strategy | Mechanism | Effectiveness |
| Pseudoproline Placement | Disrupts peptide conformation, hindering the necessary geometry for cyclization. chempep.compeptide.com | Generally effective in reducing aspartimide formation. iris-biotech.depeptide.com |
| Sterically Hindered Protecting Groups | Bulky ester groups on the aspartic acid side chain can shield the carboxyl group. iris-biotech.de | Can minimize the formation of aspartimide-derived by-products. iris-biotech.de |
Suppression of Racemization During Coupling Steps
Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a significant concern during peptide synthesis, especially for sensitive amino acids like histidine and cysteine. peptide.comnih.gov The activation of the carboxyl group for coupling can increase the acidity of the alpha-proton, making it susceptible to abstraction by a base. mdpi.com
Pseudoproline dipeptides can help suppress racemization. When a peptide fragment has a C-terminal pseudoproline, it can be coupled with minimal risk of racemization at that residue. bachem.compeptide.com This is because the cyclic nature of the pseudoproline restricts the conformational freedom around the alpha-carbon, making epimerization less likely.
Impact on Peptide Conformation and Aggregation Mitigation
Conformational Influence of the Pseudoproline Moiety
The oxazolidine (B1195125) ring of the pseudoproline, formed from the threonine residue, introduces unique structural constraints on the peptide backbone, profoundly influencing its local and global conformation. chempep.com
A key feature of the 2,2-dimethylated pseudoproline system, as found in Thr(Psi(Me,Me)pro), is its strong preference for inducing a cis-amide bond conformation with the preceding amino acid residue (in this case, Lysine). wikipedia.orgthieme-connect.de This contrasts with typical peptide bonds, which overwhelmingly favor the trans conformation. NMR studies have demonstrated that 2,2-dimethylated pseudoproline derivatives can adopt the cis-amide conformation in high content. acs.org This induced cis bond acts as a molecular hinge, fundamentally altering the trajectory of the peptide chain. bachem.com The stabilization of the cis-amide bond is a critical factor in disrupting the regular secondary structures that lead to aggregation. worldscientific.com
| Peptide Bond Type | Predominant Conformation | Effect on Peptide Backbone |
| Standard Xaa-Yaa | >99% Trans | Extended, linear chain |
| Xaa-Proline | Variable (Trans favored) | Introduces a bend |
| Xaa-Thr(Psi(Me,Me)pro) | High % Cis | Introduces a sharp kink |
This table provides a simplified comparison of amide bond conformations.
The enforced cis-amide bond results in the formation of a pronounced "kink" or turn structure in the peptide backbone. chempep.compeptide.compeptide.com This structural perturbation is analogous to the effect of a natural proline residue but is often more pronounced with the pseudoproline derivative. iris-biotech.de This kink disrupts the extended, linear conformation required for the formation of intermolecular hydrogen bonds, which are the basis of secondary structures like β-sheets. chempep.comnih.gov By pre-organizing the peptide into a turn-like conformation, pseudoprolines can also facilitate the cyclization of linear peptides. iris-biotech.de
The cyclic structure of the pseudoproline moiety mimics the conformational rigidity of proline. chempep.comnih.gov Proline is unique among the canonical amino acids for its constrained phi (φ) angle of rotation and its ability to disrupt secondary structures. acs.org The Thr(Psi(Me,Me)pro) unit serves as a proline isostere, conferring similar, if not enhanced, structure-breaking properties. nih.gov This mimicry allows for the strategic placement of these units within a sequence to control its conformation and prevent aggregation, just as proline residues do. bachem.comnih.gov The key difference and advantage of the pseudoproline is its temporary nature; the native threonine residue is fully restored upon final acidic cleavage from the resin, leaving no permanent modification in the final peptide. iris-biotech.desigmaaldrich.com
Mechanism of Aggregation Disruption in SPPS
Peptide aggregation during SPPS is a major obstacle, especially for long or hydrophobic sequences, leading to poor coupling efficiencies, incomplete reactions, and low yields. chempep.com Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is specifically designed to counteract this phenomenon.
The most common cause of aggregation in SPPS is the formation of stable, intermolecular β-sheet structures between growing peptide chains attached to the solid support. thieme-connect.de These structures render the N-terminal amino groups inaccessible for the next coupling step. The introduction of a pseudoproline-induced kink directly disrupts the planarity and hydrogen-bonding patterns necessary for β-sheet formation. chempep.comacs.orgnih.gov By breaking the nascent secondary structure, the peptide chains are prevented from self-associating, thereby maintaining their availability for subsequent chemical reactions. wikipedia.orgthieme-connect.de
| Condition | Secondary Structure | SPPS Outcome |
| Aggregation-prone sequence | Inter-chain β-sheets form | Poor coupling, low yield, impurities |
| Sequence with Thr(Psi(Me,Me)pro) | β-sheet formation disrupted by "kink" | Efficient coupling, higher yield, purer product |
This table illustrates the impact of pseudoproline on SPPS outcomes for difficult sequences.
By preventing the collapse of peptide chains into aggregated, insoluble β-sheets, the pseudoproline moiety helps to maintain the solvation of the peptide-resin matrix. wikipedia.orgchempep.com An aggregated peptide chain is poorly solvated by the solvents used in SPPS (e.g., DMF, NMP), which physically blocks reagents from accessing the reactive sites. thieme-connect.de The structure-breaking effect of the pseudoproline ensures that the peptide chains remain more accessible to solvents and reagents, which facilitates efficient coupling and deprotection reactions and ultimately leads to higher purity and yield of the desired peptide. chempep.comacs.org
Facilitation of Synthesis for Challenging Peptide Sequences
The introduction of pseudoproline dipeptides like this compound has become a standard and powerful strategy for the chemical synthesis of "difficult sequences". bachem.commerckmillipore.com These are peptide chains that are otherwise problematic to assemble due to their intrinsic properties, such as length, hydrophobicity, or a high propensity for aggregation. chempep.comsigmaaldrich.com The use of these building blocks can significantly increase product yields, in some cases by as much as 10-fold for highly aggregated sequences, and simplify purification processes. iris-biotech.demerckmillipore.com
The synthesis of long peptides (often defined as those exceeding 40 amino acid residues) and sequences rich in hydrophobic amino acids is frequently hampered by poor solvation and aggregation of the growing peptide chain on the solid support. wikipedia.orgsigmaaldrich.com The incorporation of this compound at strategic intervals can mitigate these issues. The pseudoproline-induced kink helps to maintain the peptide in a more extended and accessible conformation, preventing the collapse and self-association that is common with hydrophobic sequences. chempep.compeptide.com
Research has demonstrated that the periodic insertion of pseudoproline dipeptides is a highly effective approach for synthesizing long peptides that lack naturally occurring proline residues. bachem.commerckmillipore.com Empirical guidelines have been developed to maximize their effectiveness, suggesting an optimal spacing to effectively disrupt aggregation throughout the entire sequence.
| Guideline | Recommendation | Rationale |
|---|---|---|
| Optimal Spacing | Space pseudoproline (PP) residues 5-6 amino acids apart. merckmillipore.commerckmillipore.com | Ensures regular disruption of secondary structure formation along the peptide chain. |
| Spacing with Proline | Maintain an optimal separation of 5-6 residues between a PP and a natural Proline (Pro) residue. merckmillipore.com | Both residues act as structure breakers; appropriate spacing maximizes their combined effect. |
| Minimum Separation | A minimum of 2 residues should separate a PP from another PP or a Pro residue. peptide.commerckmillipore.com | Prevents potential steric hindrance and allows for sufficient flexibility in the peptide backbone. |
| Placement Strategy | Insert a PP unit just before a known hydrophobic region if possible. peptide.compeptide.com | Proactively prevents the onset of aggregation often initiated by hydrophobic stretches. |
Amyloidogenic peptides, such as the human islet amyloid polypeptide (hAmylin), are notoriously difficult to synthesize due to their extreme tendency to aggregate into β-sheet-rich fibrillar structures. merckmillipore.comuu.nl Standard SPPS protocols often result in low yields and highly heterogeneous crude products. merckmillipore.com The use of pseudoproline dipeptides has proven to be a critical enabling technology for the successful synthesis of these challenging molecules. sigmaaldrich.com
A notable example is the synthesis of hAmylin(1-37). A study by Abedini & Raleigh demonstrated that strategies involving standard double-coupling protocols failed to produce the target peptide in acceptable purity. However, by substituting three specific dipeptide sequences with corresponding pseudoproline dipeptides, the desired peptide was obtained with a purity greater than 90%. merckmillipore.com This highlights the transformative impact of these building blocks on the synthesis of peptides prone to severe aggregation.
| Synthesis Strategy for Ac-hAmylin(8-37) | Result | Reference |
|---|---|---|
| Strategy 1: Double couple β-branched residues | Failed to produce the target peptide; resulted in a mixture of truncated sequences. | merckmillipore.com |
| Strategy 2: Double couple all amino acid residues | Produced a highly heterogeneous mixture; the desired product co-eluted with deletion sequences. | merckmillipore.com |
| Strategy 3: Use of three pseudoproline dipeptide substitutions | Afforded the desired peptide in a purity of >90%. | merckmillipore.com |
Certain amino acid sequences present inherent difficulties during coupling steps in SPPS, not necessarily due to aggregation alone but also due to steric hindrance or the formation of stable, inaccessible secondary structures on the resin. sigmaaldrich.com The incorporation of a pseudoproline dipeptide like this compound can improve coupling efficiency in these regions. chempep.com
By disrupting local secondary structures, the N-terminus of the growing peptide chain remains more exposed and solvated, facilitating more efficient acylation by the incoming amino acid. chempep.comchempep.com This leads to more predictable reaction kinetics and a significant reduction in the formation of deletion sequences, which are common byproducts when synthesizing difficult peptides. sigmaaldrich.com The use of pre-formed dipeptides is crucial because direct acylation of the hindered nitrogen within the oxazolidine ring is inefficient. iris-biotech.de Introducing the unit as a dipeptide bypasses this difficult step and simultaneously extends the peptide chain by two residues. sigmaaldrich.com
Advanced Research Applications and Design Strategies
Design of Peptidomimetics and Conformational Control
The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a key area where Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH and similar pseudoproline-containing dipeptides are instrumental. chempep.comresearchgate.net Pseudoprolines, derived from serine or threonine, introduce a proline-like kink into the peptide backbone. iris-biotech.deactivotec.com This structural feature is critical for controlling the conformation of synthetic peptides. chempep.comacs.org
Mimicking and Modulating Protein Structure-Function Relationships
By incorporating pseudoproline dipeptides like this compound, researchers can create synthetic peptides that mimic or modulate the biological activity of natural proteins. researchgate.net The pseudoproline moiety induces a specific turn in the peptide chain, which can be crucial for binding to biological targets such as receptors or enzymes. This allows for the design of peptidomimetics with tailored physicochemical and pharmacokinetic properties, potentially leading to the development of new therapeutic agents. researchgate.net The ability to control the cis/trans isomer ratio of the amide bond preceding the pseudoproline residue provides a powerful tool for fine-tuning the three-dimensional structure of the peptide and, consequently, its biological function. chempep.comiris-biotech.de
Engineering of Specific Secondary Structures (e.g., β-turns, β-hairpins)
The introduction of this compound into a peptide sequence is a well-established strategy for inducing the formation of specific secondary structures, particularly β-turns and β-hairpins. wikipedia.org The oxazolidine (B1195125) ring of the pseudoproline disrupts the formation of undesirable intermolecular β-sheet structures that can lead to aggregation during peptide synthesis. iris-biotech.dewikipedia.org This structure-breaking capability is a primary reason for its use. sigmaaldrich.com By favoring a cis-amide bond, the pseudoproline acts as a "hinge," forcing the peptide backbone to adopt a turn conformation. iris-biotech.deepfl.ch This pre-organization of the peptide chain is not only beneficial for synthesis but is also a key principle in designing peptides with defined secondary structures that are essential for their biological activity.
Use in Macrocyclization and Fragment Condensation Strategies
The unique conformational effects of pseudoproline dipeptides extend to their application in advanced peptide synthesis strategies like macrocyclization and fragment condensation. chempep.comactivotec.com
Enhancement of Cyclization Yields and Reaction Rates
The incorporation of this compound can significantly improve the efficiency of peptide macrocyclization. iris-biotech.deactivotec.com The kink induced by the pseudoproline brings the N- and C-termini of a linear peptide precursor into close proximity, thereby pre-organizing it for ring closure. iris-biotech.de This pre-organization increases the rate of the cyclization reaction and often leads to higher yields of the desired cyclic peptide, minimizing the formation of linear dimers and oligomers. epfl.ch For instance, studies have shown that the presence of a pseudoproline can lead to instantaneous cyclization, even at high concentrations. epfl.ch
Application in Convergent Synthesis Approaches
In convergent synthesis, or fragment condensation, pre-synthesized peptide fragments are coupled together to create a larger peptide. A major challenge in this approach is the potential for racemization at the C-terminal residue of the peptide fragment during activation. Incorporating a pseudoproline, such as in this compound, at the C-terminus of a fragment effectively prevents epimerization. iris-biotech.deactivotec.com Furthermore, peptide fragments containing pseudoprolines often exhibit improved solubility, which facilitates their purification and subsequent coupling reactions. chempep.compeptide.com
Research in Protein Engineering and Scaffold Design
The application of this compound extends to the broader fields of protein engineering and the design of novel protein scaffolds. chemimpex.comchemimpex.com By strategically inserting pseudoproline dipeptides, researchers can introduce specific conformational constraints into a protein's structure, thereby altering its stability, folding properties, and ultimately its function. This allows for the rational design of proteins with enhanced or novel activities. The ability to control local secondary structure makes these dipeptides valuable tools for creating well-defined protein scaffolds that can be used to present functional epitopes for applications in areas like vaccine development and diagnostics.
Modifying Proteins for Enhanced Stability and Activity
The incorporation of this compound into a peptide synthesis strategy is a key method for producing proteins with enhanced characteristics. The pseudoproline modification can improve a peptide's resistance to degradation, potentially leading to prolonged biological activity. More critically, it enables the successful synthesis of "difficult" or aggregation-prone peptide sequences that are often impossible to produce using standard SPPS techniques. peptide.combachem.com This capability allows researchers to access, study, and modify complex proteins that were previously inaccessible.
Research has demonstrated significant improvements in the synthesis of highly amyloidogenic and aggregation-prone polypeptides through the use of pseudoproline derivatives. nih.govmedchemexpress.com By overcoming these synthetic hurdles, it becomes possible to generate sufficient quantities of pure protein for functional and structural analysis, and to explore modifications that can enhance their stability and activity. For instance, an analog of the cyclopeptide phakellistatin 19, which was synthesized using pseudoproline dipeptides to replace proline residues, exhibited enhanced biological activity. bachem.com
The following table summarizes key research findings where pseudoproline dipeptides, the class to which this compound belongs, were instrumental.
Table 1: Research Findings on Pseudoproline-Assisted Peptide Synthesis
| Peptide | Synthesis Challenge | Outcome with Pseudoproline Dipeptides |
|---|---|---|
| Human Amylin (hAmylin) | Highly amyloidogenic and prone to aggregation; standard Fmoc methods yielded only traces of the product. nih.gov | Successful, high-yield synthesis of the 37-residue peptide was achieved. chempep.combachem.comnih.gov |
| RANTES (24-91) | A 68-amino-acid chemokine with a high propensity for aggregation. chempep.com | Efficient synthesis was accomplished when combined with a PEG-based ChemMatrix resin. chempep.combachem.com |
Creation of Synthetic Protein Scaffolds for Molecular Recognition
The design of synthetic protein scaffolds for molecular recognition demands precise control over the peptide's three-dimensional structure. The unique ability of the pseudoproline moiety in this compound to act as a reversible "molecular hinge" is a cornerstone of this design process. peptide.comiris-biotech.de By inducing a cis-amide bond conformation, it introduces a distinct turn in the peptide backbone, which can be strategically positioned to construct specific secondary structures necessary for molecular binding and recognition. iris-biotech.depeptide.com
This structural control allows for the rational design of peptide-based therapeutics tailored to interact with specific biological targets. chemimpex.com The creation of these scaffolds is not only dependent on achieving the correct fold but also on the successful synthesis of the entire, often lengthy, peptide sequence. The aggregation-disrupting properties of the pseudoproline are crucial for the synthesis of long peptides that can form these complex scaffolds. bachem.com Researchers can follow empirical guidelines for the placement of pseudoprolines to optimize the synthesis and folding of the target scaffold. peptide.commerckmillipore.com This strategic incorporation facilitates the creation of stable, functional protein mimics capable of high-affinity molecular recognition, opening avenues for targeted therapies and novel biomaterials. chemimpex.com
Table 2: Design Guidelines for Incorporating Pseudoproline Dipeptides
| Guideline | Description | Rationale |
|---|---|---|
| Optimal Spacing | Insert pseudoproline dipeptides at intervals of 5-6 residues throughout the sequence. peptide.commerckmillipore.com | Maximizes the disruption of aggregation without overly distorting the desired final conformation. |
| Placement Relative to Proline | Maintain a minimum separation of 2 residues and an optimal separation of 5-6 residues between a pseudoproline and a natural proline. peptide.commerckmillipore.com | Avoids steric hindrance and potential structural conflicts between two rigid, turn-inducing residues. |
| Hydrophobic Regions | Aim to insert a pseudoproline immediately before a hydrophobic stretch of amino acids. peptide.commerckmillipore.com | Enhances the solubility and coupling efficiency of aggregation-prone hydrophobic sequences. |
| Cyclization | The kink induced by pseudoprolines can facilitate head-to-tail peptide cyclization. iris-biotech.depeptide.com | Increases the population of linear peptide conformers where the N- and C-termini are in close proximity, promoting reaction. iris-biotech.deiris-biotech.de |
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH |
| Trifluoroacetic Acid | TFA |
| Lysine (B10760008) | Lys |
| Threonine | Thr |
| Proline | Pro |
| Serine | Ser |
| Cysteine | Cys |
| Alanine | Ala |
| Aspartic Acid | Asp |
| Glutamic Acid | Glu |
| Histidine | His |
| Tryptophan | Trp |
| Tyrosine | Tyr |
| Isoleucine | Ile |
| Methionine | Met |
| Glycine | Gly |
| Arginine | Arg |
| Asparagine | Asn |
| Phenylalanine | Phe |
| Fluorenylmethyloxycarbonyl | Fmoc |
| tert-Butyloxycarbonyl | Boc |
| tert-Butyl | tBu |
| Triphenylmethyl | Trt |
| 1-Piperidinyloxy | OPp |
| 4-Methyltriphenylmethyl | Mtt |
| (2,4,6-Trimethoxyphenyl)dihydro-1H-pyrrol-1-yl | Pbf |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-Hydroxybenzotriazole | HOBt |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| N,N-Dimethylformamide | DMF |
| N-Methyl-2-pyrrolidone | NMP |
Analytical and Computational Investigation of Pseudoproline Containing Peptides
Spectroscopic Analysis of Conformational States
Spectroscopic techniques are indispensable for probing the three-dimensional structure and conformational dynamics of peptides. For pseudoproline-containing peptides, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful for characterizing the distinct structural features induced by the modified threonine residue.
The peptide bond preceding a proline residue is known to have a significant population of the cis isomer (~6%), in contrast to the strong preference for the trans conformation in non-prolyl peptide bonds (~0.04%). acs.org Pseudoproline dipeptides were designed to mimic and even enhance this property. iris-biotech.de The oxazolidine (B1195125) ring structure introduces a "kink" into the peptide backbone, which favors the cis-amide bond conformation between the lysine (B10760008) and the modified threonine residue. chempep.comnih.gov This disruption of the regular peptide backbone is crucial for preventing the formation of β-sheet aggregates. iris-biotech.denih.gov
NMR spectroscopy is the primary experimental technique for observing and quantifying the cis and trans isomers in solution. The distinct chemical environments of the atoms in each isomer give rise to separate sets of signals in the NMR spectrum, allowing for the determination of their relative populations. While specific NMR data for Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is not detailed in the literature, studies on model pseudoproline systems confirm that calculated cis populations are consistent with experimental values, underscoring the validity of this analytical approach. nih.gov
| Peptide Bond Type | Predominant Isomer | Approximate cis Isomer Population | Structural Impact |
|---|---|---|---|
| Xaa-Pro (Standard Proline) | trans | ~6% acs.org | Induces a significant bend or "kink". chempep.com |
| Xaa-Thr(ΨPro) (Pseudoproline) | cis | Significantly higher than standard proline chempep.comiris-biotech.de | Induces a pronounced kink, disrupting secondary structure. nih.gov |
| Xaa-Yaa (Non-prolyl) | trans | ~0.04% acs.org | Favors extended chain conformations (e.g., β-sheets). |
Infrared (IR) spectroscopy is a valuable tool for characterizing the secondary structure of peptides by probing the vibrational frequencies of the amide bonds in the peptide backbone. researchgate.net The amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration, is particularly sensitive to the peptide's conformation and hydrogen-bonding patterns. researchgate.netnih.gov
In the context of this compound, IR spectroscopy can confirm the presence of key functional groups and provide insights into the structural ordering of the peptide. For instance, the disruption of intermolecular hydrogen bonds, a key feature of pseudoproline-containing peptides, would be reflected by shifts in the amide I band position compared to an aggregating peptide sequence. chempep.com Two-dimensional IR (2D IR) spectroscopy offers even greater detail, providing residue-level structural information and insights into the coupling between neighboring residues. nih.gov
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |
|---|---|---|
| Amide A | ~3300 | N-H stretch, sensitive to hydrogen bonding. |
| Ester Carbonyl (Boc/Fmoc) | ~1740 researchgate.net | C=O stretch from protecting groups. |
| Amide I | 1600-1700 | C=O stretch of the peptide backbone, highly sensitive to secondary structure. researchgate.net |
| Amide II | 1510-1580 | Combination of N-H in-plane bend and C-N stretch. |
Computational Modeling and Theoretical Studies
Computational chemistry provides a powerful lens for examining the conformational preferences and dynamics of pseudoproline-containing peptides at an atomic level, complementing experimental data with detailed energetic and structural insights.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study the conformational preferences and isomerization pathways of peptides. acs.org For model pseudoproline systems, such as N-acetyl-N'-methylamides of oxazolidine residues, DFT calculations using the B3LYP functional have been employed to explore the effects of the oxazolidine ring on conformational preferences and cis-trans isomerization. nih.govacs.org
These studies calculate the relative energies of different conformers and map the energy landscape for the rotation around the amide bond. acs.org Research has shown that for oxazolidine-based pseudoprolines, the cis-trans isomerization is predicted to proceed through an anticlockwise rotation of approximately -60° around the peptide bond. nih.gov Furthermore, DFT calculations, combined with a self-consistent reaction field method, can model the influence of different solvents on conformational stability, showing that increasing solvent polarity can lead to a higher population of the cis isomer. nih.govacs.org
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a peptide containing this compound, MD simulations can provide a dynamic picture of its conformational behavior in solution. bachem.com
Conformational energy calculations, often performed using ab initio or DFT methods, are fundamental to understanding why a peptide adopts a particular structure. acs.org These calculations determine the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of low-energy, stable conformers.
For pseudoproline dipeptides, these calculations have revealed important relationships between structure, energy, and environment. nih.gov For example, it has been shown that as the polarity of the solvent increases, conformations stabilized by internal hydrogen bonds become less populated, while more extended, PPII-like conformations become more favorable. acs.orgnih.gov Crucially, these studies consistently find that an increase in solvent polarity raises the population of the desired cis isomer for oxazolidine-based pseudoprolines. nih.gov The calculated rotational barriers to isomerization from these studies are generally consistent with experimental observations. nih.govacs.org
| Conformational Feature | Effect of Increased Solvent Polarity | Reference |
|---|---|---|
| cis Isomer Population | Increases | acs.orgnih.gov |
| Conformations with C7 Intramolecular H-Bonds | Decrease (become less populated) | nih.gov |
| PPII- or PPI-like Conformations | Increase (become more populated) | acs.orgnih.gov |
Future Perspectives and Emerging Research Directions
Development of Novel Pseudoproline Derivatives
The success of existing pseudoproline dipeptides, such as Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH, has paved the way for the development of new and improved derivatives. chempep.com Research is actively exploring the creation of pseudoprolines with unique properties to further enhance peptide synthesis. chempep.comacs.org
One promising avenue is the synthesis of novel 2-(oxazolidin-2-yl)phenol compounds, which act as proline surrogates. acs.org These "2-hydroxyphenol-pseudoprolines" have already shown effectiveness in the synthesis of well-known "difficult peptides," including human thymosin α1, amylin, and β-amyloid (1–42). acs.org The development of such derivatives expands the toolkit available to peptide chemists, allowing for greater flexibility and success in synthesizing challenging sequences.
Furthermore, efforts are underway to create pseudoproline building blocks that are adaptable to various peptide synthesis strategies. acs.org This includes derivatives suitable for standard Fmoc/tBu-based solid-phase peptide synthesis, as well as for convergent strategies and chemoselective ligation techniques. acs.org The ability to tailor the chemical stability of the oxazolidine (B1195125)/thiazolidine (B150603) ring system through modifications at the C-2 position is a key area of investigation. acs.org
Integration with Automated and Flow Peptide Synthesis
The integration of pseudoproline dipeptides into automated and flow peptide synthesis platforms is a significant step towards streamlining the production of complex peptides. chempep.com this compound and similar compounds are designed for seamless incorporation into automated SPPS protocols, which helps to ensure reproducibility and ease of use. chempep.com
Automated synthesizers, particularly those utilizing Fmoc chemistry, have become increasingly sophisticated. nih.gov The use of pseudoproline dipeptides is often a requirement in Fmoc-based SPPS to manage the aggregation of growing peptide chains on the resin. nih.gov The combination of automated synthesis with pseudoproline technology has proven effective in producing long and complex peptides that would be difficult to obtain through manual methods. biosynth.com
Flow peptide synthesis is another area where pseudoprolines are making a significant impact. acs.org Recent studies have demonstrated the successful in situ acylation of incorporated H-Thr(ΨPro) in flow chemistry, a process that addresses the challenge of direct coupling to the sterically hindered pseudoproline. acs.org This advancement makes the synthesis of difficult peptides more cost-effective and efficient. acs.org The ability to use pseudoprolines as individual amino acids in automated or manual synthesis, rather than exclusively as dipeptides, further enhances their utility and cost-effectiveness. nih.govsci-hub.se
Expansion of Pseudoproline Utility in Peptide and Protein Research
The applications of pseudoproline dipeptides are continually expanding beyond their initial role as aggregation disrupters. They have proven to be invaluable in the synthesis of a wide range of challenging peptides, including long peptides, cyclic peptides, and those with hydrophobic or aggregation-prone sequences. chempep.com
A notable success story is the synthesis of human Islet Amyloid Polypeptide (hIAPP), a 37-residue peptide that is highly prone to amyloidogenic aggregation. chempep.comnih.gov The incorporation of pseudoproline dipeptides enabled the synthesis of hIAPP with high yield and purity, a feat nearly impossible with standard Fmoc SPPS. chempep.comnih.gov Similarly, the synthesis of a 68-amino-acid chemokine, RANTES (24-91), which has a high propensity for aggregation, was successfully achieved using a combination of a specialized resin and pseudoproline dipeptides. wikipedia.org
Pseudoprolines also facilitate the cyclization of peptides. iris-biotech.de By inducing a "kink" in the linear peptide backbone, they pre-organize the peptide into a conformation that is favorable for ring closure, leading to increased cyclization yields and faster reaction rates. iris-biotech.de This has been demonstrated in the synthesis of cyclic peptides like dendroamide A. chempep.com
Beyond synthesis, there is potential for pseudoproline-containing compounds in the development of novel biomaterials and drug delivery systems. chemimpex.com The ability of these compounds to form stable conjugates with other biomolecules opens up possibilities for targeted therapies and controlled-release formulations. chemimpex.com
Addressing Remaining Challenges in Complex Peptide Synthesis
Despite the significant advantages offered by pseudoprolines, challenges in the synthesis of complex peptides remain. Peptide aggregation, especially in long and hydrophobic sequences, continues to be a primary obstacle, leading to incomplete reactions and low yields. mblintl.com While pseudoprolines are a powerful tool to combat this, their use requires careful planning. chempep.commblintl.com
One challenge is the steric hindrance of the oxazolidine ring, which can make the acylation of the pseudoproline nitrogen difficult. wikipedia.orgiris-biotech.de This is the primary reason for the widespread use of pre-formed dipeptides like this compound. sigmaaldrich.com However, as mentioned earlier, research into improving the acylation efficiency of pseudoproline monomers is ongoing. acs.org
Achieving high purity in the final peptide product is another critical challenge, as impurities can arise from incomplete reactions or side reactions. mblintl.com Aspartimide formation is a particularly problematic side reaction in Fmoc chemistry, and pseudoproline derivatives have been shown to suppress this by creating a tertiary amine in the peptide chain. mdpi.com
The synthesis of very long peptides and proteins still pushes the limits of current technologies. biosynth.com While automated synthesis and the use of pseudoprolines have greatly improved the success rate, each additional amino acid increases the complexity and potential for errors. biosynth.commblintl.com Future strategies will likely involve a combination of optimized solid-phase synthesis using advanced building blocks like novel pseudoprolines, fragment condensation, and chemical ligation techniques to assemble very large and complex peptide targets. biosynth.com
Q & A
Q. What is the role of the Thr(Psi(Me,Me)pro) modification in Fmoc-based solid-phase peptide synthesis (SPPS)?
The pseudoproline (Ψ(Me,Me)pro) modification in Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH acts as a conformational constraint to prevent peptide chain aggregation during SPPS. By introducing a temporary oxazolidine ring, this modification mimics proline’s ability to disrupt β-sheet formation, improving solubility and reducing steric hindrance in hydrophobic sequences. This is critical for synthesizing long or aggregation-prone peptides .
Q. How should this compound be stored and handled to maintain stability?
The compound should be stored in a cool, dry environment (room temperature or below) with protection from light and moisture. Desiccants are recommended for long-term storage. Purity (>98% by HPLC) and moisture content (<0.5%) should be verified before use to prevent side reactions during synthesis .
Q. What solvents are suitable for dissolving this compound in experimental workflows?
Empirical data suggest solubility in polar aprotic solvents like DMSO (≥100.8 mg/mL) and DMF, which are compatible with SPPS. For aqueous solutions, use buffered systems (e.g., PBS at pH 7.4) with sonication to achieve clarity. Precipitation issues can arise in high-salt conditions, requiring iterative solvent optimization .
Advanced Research Questions
Q. How can coupling efficiency be optimized when incorporating this compound into challenging peptide sequences?
Coupling efficiency depends on activation reagents and steric conditions:
- Pre-activation : Use DIC/HOAt (1:1 molar ratio) in DMF for 5–10 minutes before resin addition.
- Double coupling : Repeat the coupling step for sterically hindered residues.
- Temperature : Elevated temperatures (40–50°C) improve kinetics in rigid sequences.
Monitor by Kaiser or chloranil tests to confirm completion .
Q. What orthogonal deprotection strategies are required for this compound during SPPS?
- Fmoc removal : Use 20% piperidine in DMF.
- Boc deprotection : Requires TFA (95% with scavengers like TIS or water).
- Pseudoproline cleavage : Achieved via prolonged TFA treatment (2–4 hours) to hydrolyze the oxazolidine ring.
Ensure sequential deprotection to avoid side reactions with lysine’s ε-amino group .
Q. How can researchers resolve contradictions in solubility data reported for this compound across studies?
Discrepancies often arise from solvent purity, temperature, and pH:
- Validate solvent systems : Use HPLC-grade solvents and standardized buffers.
- Dynamic light scattering (DLS) : Quantify aggregation at different concentrations.
- Temperature gradients : Test solubility at 4°C, 25°C, and 37°C to identify optimal conditions.
Cross-reference with protocols from peer-reviewed synthesis workflows .
Q. What analytical techniques are recommended to assess the purity and stability of this compound?
- HPLC-MS : Confirm molecular weight and detect impurities (<2% by area).
- NMR spectroscopy : Verify pseudoproline ring integrity (¹H NMR δ 1.2–1.5 ppm for methyl groups).
- FT-IR : Monitor carbonyl stretches (1700–1750 cm⁻¹) for Boc and Fmoc stability.
Stability studies should include accelerated degradation under heat/humidity (40°C/75% RH) .
Q. How does the pseudoproline modification influence peptide folding in post-synthesis applications?
The Ψ(Me,Me)pro group facilitates correct folding by:
- Inducing turn structures : Critical for α-helix or β-turn formation in therapeutic peptides.
- Reducing off-pathway aggregation : Enhances yield in native chemical ligation (NCL) workflows.
Post-cleavage, the Thr residue retains native conformation, validated by circular dichroism (CD) spectroscopy .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
